molecular formula C18H19N5OS B2714713 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one CAS No. 483293-67-0

2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B2714713
CAS No.: 483293-67-0
M. Wt: 353.44
InChI Key: KCRSKQSIVRMMAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[3,4-d]pyrimidine core substituted at position 4 with a sulfanyl (-S-) group linked to a ketone-bearing ethyl chain terminated by a piperidine ring. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its resemblance to purine bases, enabling interactions with biological targets such as kinases and GTPases . The sulfanyl group enhances metabolic stability compared to oxygen analogs, while the piperidine moiety improves solubility and pharmacokinetic properties .

Properties

IUPAC Name

2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c24-16(22-9-5-2-6-10-22)12-25-18-15-11-21-23(17(15)19-13-20-18)14-7-3-1-4-8-14/h1,3-4,7-8,11,13H,2,5-6,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRSKQSIVRMMAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one typically involves multiple steps. One common method includes the condensation of 4-chloropyrazolo[3,4-d]pyrimidine with phenylhydrazine to form the pyrazolo[3,4-d]pyrimidine core. This intermediate is then reacted with piperidine and ethanone derivatives under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity :
    • Preliminary studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines, including non-small cell lung cancer and melanoma. The mechanism involves inhibition of specific signaling pathways that regulate cell proliferation and apoptosis .
    • Case studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines can induce apoptosis in cancer cells, suggesting a promising avenue for cancer therapy .
  • Enzyme Inhibition :
    • The compound has been identified as an inhibitor of the receptor tyrosine kinase FLT3, which is implicated in several hematological malignancies. Inhibition of FLT3 leads to reduced tumor growth and increased apoptosis in cancer cells .
  • Anti-inflammatory Properties :
    • Its structure allows for interaction with pro-inflammatory cytokines, potentially leading to anti-inflammatory effects. This could be beneficial in treating diseases characterized by chronic inflammation .

Agricultural Applications

  • Insecticidal Activity :
    • The compound has shown potential as an insecticide by acting on the insect ryanodine receptor (RyR). This interaction can disrupt calcium homeostasis in insects, leading to paralysis and death .
    • Related compounds have demonstrated efficacy against pests such as the diamondback moth (Plutella xylostella), making it a candidate for agricultural pest control .

Biochemical Analysis

The compound serves as a valuable building block for synthesizing more complex molecules in organic chemistry. Its unique functional groups allow for various chemical reactions, including oxidation and substitution, which can lead to new derivatives with enhanced properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table highlights structural analogs and their key differences:

Compound Name / ID Core Structure Substituents at Position 4 (or equivalent) Key Modifications vs. Target Compound Reference
Target Compound Pyrazolo[3,4-d]pyrimidine -S-CH2-C(O)-piperidine Reference structure
1-[1-(4-Methylphenyl)-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine Pyrazolo[3,4-d]pyrimidine Piperidine - Methylphenyl at N1, methylsulfanyl at C6
2-Chloro-1-(4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethan-1-one Pyrazolo[3,4-d]pyrimidine Piperazine-chloroethyl ketone - Piperazine instead of piperidine
N-(4-Acetamidophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide Pyrazolo[3,4-d]pyrimidine -S-CH2-C(O)-NH-(4-acetamidophenyl) - Acetamide-phenyl vs. piperidine
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine hybrid Thienopyrimidine fusion - Different heterocyclic core
{4-[1-(4-Methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-(6-methyl-pyridin-2-yl)-methanone Pyrazolo[3,4-d]pyrimidine -O-piperidine-methanone-pyridine - Oxygen linker vs. sulfanyl

Key Research Findings

SAR Insights :

  • Piperidine substitution improves solubility but may reduce potency compared to piperazine due to lower basicity .
  • Sulfanyl linkers enhance metabolic stability over oxygen analogs but require careful optimization to avoid steric hindrance .

Pharmacokinetics : Piperidine-substituted derivatives show improved blood-brain barrier penetration in preclinical models .

Thermodynamic Stability : MD simulations suggest the sulfanyl group stabilizes the pyrazolopyrimidine core via intramolecular hydrogen bonding .

Biological Activity

The compound 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in cancer therapy and as kinase inhibitors. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H18N4S\text{C}_{15}\text{H}_{18}\text{N}_4\text{S}

This structure features a pyrazolo[3,4-d]pyrimidine core linked to a piperidine moiety, which is significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer agent and kinase inhibitor . The following sections detail specific findings related to its biological effects.

Anticancer Properties

Recent studies have demonstrated that derivatives of the pyrazolo[3,4-d]pyrimidine scaffold exhibit potent anticancer activity. For instance:

  • In vitro Studies : Compounds with similar structures have shown IC50 values ranging from 0.3 to 24 µM against various cancer cell lines, indicating significant potency in inhibiting tumor growth .
  • Mechanism of Action : The compound is believed to function by inhibiting key signaling pathways involved in tumor proliferation and survival. In particular, it targets the EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) pathways, critical in cancer progression .

Kinase Inhibition

The compound exhibits properties as a kinase inhibitor:

  • Target Specificity : It has been shown to selectively inhibit receptor tyrosine kinases (RTKs), which are often dysregulated in cancer. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .
  • Binding Affinity : Molecular docking studies suggest that the compound binds effectively to the ATP-binding pocket of kinases, similar to other known inhibitors .

Case Studies

A few notable studies highlight the compound's biological activity:

  • Study on EGFR Inhibition :
    • Objective : To evaluate the impact of the compound on EGFR activity.
    • Results : The compound demonstrated a significant reduction in EGFR phosphorylation and downstream signaling pathways involved in cell proliferation and survival.
    • : This study supports the potential use of this compound in treating cancers with aberrant EGFR signaling .
  • In Vivo Efficacy :
    • Objective : To assess the antitumor efficacy in animal models.
    • Results : Administration of the compound resulted in reduced tumor size and increased apoptosis in tumor tissues compared to control groups.
    • : These findings indicate promising therapeutic potential for this compound in clinical settings .

Data Summary

The following table summarizes key findings related to the biological activity of the compound:

Activity TypeAssay TypeIC50 Range (µM)Targeted PathwayReference
AnticancerCell Proliferation0.3 - 24EGFR, VEGFR2
Kinase InhibitionBinding AffinitySub-micromolarRTKs
Tumor Growth InhibitionIn Vivo StudiesN/ATumor Apoptosis

Q & A

Q. What synthetic methodologies are recommended for preparing pyrazolo[3,4-d]pyrimidine derivatives with sulfanyl linkages?

Answer: A common approach involves refluxing intermediates with sulfur-containing reagents. For example, chloranil (tetrachloro-1,4-benzoquinone) in xylene under reflux conditions facilitates the introduction of sulfonyl or sulfanyl groups . Key steps include:

  • Reaction setup : Combine 1 mmol of precursor (e.g., pyrazolo[3,4-d]pyrimidine) with 1.4 mmol chloranil in xylene (10 mL).
  • Workup : After 25–30 hours of reflux, neutralize with 5% NaOH, wash the organic layer thoroughly, dry over anhydrous Na₂SO₄, and purify via recrystallization (methanol is preferred for polar derivatives).
  • Yield optimization : Adjust stoichiometry and solvent polarity based on the solubility of intermediates .

Q. How should researchers handle and store sulfanyl-containing pyrazolo[3,4-d]pyrimidine derivatives to ensure stability?

Answer:

  • Handling : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods due to potential dust inhalation risks .
  • Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation of the sulfanyl group. Desiccants (e.g., silica gel) mitigate hydrolysis .

Q. What spectroscopic techniques are critical for characterizing the target compound’s structure?

Answer:

  • ¹H/¹³C NMR : Identify protons/atoms in the piperidinyl and pyrazolo[3,4-d]pyrimidine moieties. The sulfanyl group’s deshielding effect appears as a distinct singlet near δ 3.5–4.0 ppm in ¹H NMR .
  • XRPD (X-ray powder diffraction) : Resolve crystal packing and confirm polymorphic forms. Peaks at 2θ = 12.5°, 15.8°, and 22.3° are indicative of pyrazolo[3,4-d]pyrimidine frameworks .
  • HRMS (High-Resolution Mass Spectrometry) : Validate molecular weight (e.g., C₂₀H₂₁N₅OS₂ requires [M+H]⁺ = 412.1194) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the sulfanyl group in this compound?

Answer:

  • DFT (Density Functional Theory) : Calculate electron density maps to identify nucleophilic/electrophilic sites. The sulfur atom in the sulfanyl group exhibits high electron density, making it prone to oxidation or alkylation .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinases). The piperidinyl group’s conformational flexibility enhances binding to hydrophobic pockets .
  • Software tools : Use Gaussian 16 or Schrödinger Suite for energy minimization and binding affinity predictions .

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect biological activity?

Answer:

  • Electron-withdrawing groups (e.g., –Cl, –F) : Enhance metabolic stability and binding to ATP-binding pockets (observed in kinase inhibitors). For example, 4-chlorophenyl derivatives show improved IC₅₀ values in anticancer assays .
  • Piperidinyl substitutions : N-methylation reduces basicity, potentially altering blood-brain barrier penetration. Compare pharmacokinetic profiles via HPLC-MS .
  • Structure-activity relationship (SAR) : Use parallel synthesis to generate analogs and screen against target enzymes (e.g., PI3K or mTOR) .

Q. How can contradictory solubility data from different sources be resolved?

Answer:

  • Method standardization : Reassess solubility in uniform solvents (e.g., DMSO, PBS pH 7.4) using nephelometry or UV-Vis spectroscopy.
  • Polymorph screening : Use XRPD to identify crystalline vs. amorphous forms, which drastically affect solubility. For instance, Form I (monoclinic) may dissolve faster than Form II (triclinic) .
  • Literature cross-validation : Compare data from peer-reviewed journals (e.g., Acta Crystallographica) over vendor specifications .

Q. What strategies mitigate side reactions during the introduction of the piperidinyl-ethanone moiety?

Answer:

  • Protection/deprotection : Temporarily protect the pyrazolo[3,4-d]pyrimidine’s NH group with Boc (tert-butyloxycarbonyl) to prevent nucleophilic attack during piperidinyl coupling .
  • Catalysis : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination to couple piperidine with ethanone precursors .
  • Reaction monitoring : Employ TLC (silica gel, ethyl acetate/hexane 1:1) or LC-MS to detect intermediates and optimize reaction time .

Q. How can researchers validate the compound’s selectivity in kinase inhibition assays?

Answer:

  • Panel screening : Test against a kinase panel (e.g., 100+ kinases) at 1 µM concentration. A selectivity score <0.01 indicates high specificity .
  • Crystallography : Co-crystallize the compound with the target kinase (e.g., PDB ID: A1AVY) to confirm binding mode and hydrogen bonding with hinge regions .
  • Cellular assays : Measure IC₅₀ in isogenic cell lines (wild-type vs. kinase-dead mutants) to rule off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.